![molecular formula C16H18N2O3S B2754719 N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide CAS No. 300816-17-5](/img/structure/B2754719.png)

N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

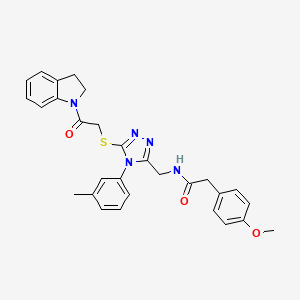

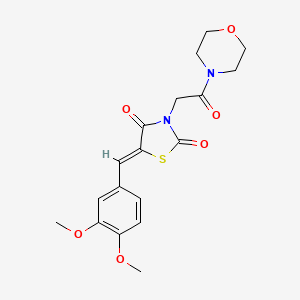

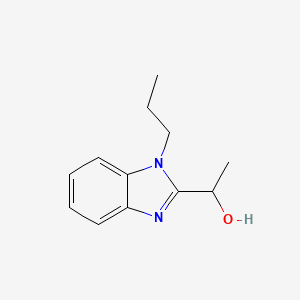

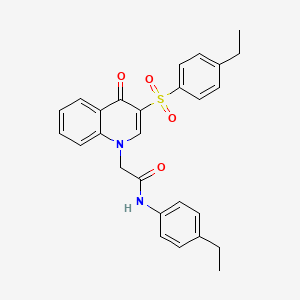

“N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C16H18N2O3S . It has an average mass of 318.391 Da and a monoisotopic mass of 318.103821 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 318.391 Da . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Anti-Breast Cancer Agent

- N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide derivatives have been studied for their potential in treating breast cancer. A synthesized compound demonstrated significant anti-breast cancer activity, particularly against MCF-7 breast cancer cell lines, in molecular docking studies (Kumar et al., 2021).

Antimycobacterial Activity

- Novel benzenesulfonamide derivatives have shown promising activity against Mycobacterium tuberculosis. The introduction of specific moieties in these compounds has resulted in potent antimycobacterial agents, as evidenced by their molecular interactions and structure-activity relationships (Ghorab et al., 2017).

Idiopathic Pulmonary Fibrosis Treatment

- Phosphatidylinositol 3-kinase inhibitors, structurally related to benzenesulfonamides, have been claimed for treating idiopathic pulmonary fibrosis and cough. Some in vitro data support these claims, and clinical studies have been initiated (Norman, 2014).

Inhibitors of Kynurenine 3-Hydroxylase

- N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. This finding is crucial for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Cognitive Enhancing Properties

- Certain benzenesulfonamide derivatives, such as SB-399885, have shown cognitive enhancing properties. These compounds are potent, selective, and orally active, potentially useful for treating disorders characterized by cognitive deficits (Hirst et al., 2006).

Luminescence and Antibacterial Properties

- Modified benzenesulfonamide acid and its d10 metal complexes have been investigated for their luminescence and antibacterial properties. These studies contribute to understanding the diverse applications of benzenesulfonamide derivatives in various fields (Feng et al., 2021).

Carbonic Anhydrase Inhibitors

- Ureido benzenesulfonamides incorporating triazine moieties have been explored as inhibitors of carbonic anhydrase, an enzyme relevant in various diseases. These compounds are especially potent against the isoform hCA IX, which is a validated target for anticancer agents (Lolak et al., 2019).

Antioxidant and Enzyme Inhibitory Profile

- Benzenesulfonamides incorporating triazine motifs have shown antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and tyrosinase. These properties are significant for applications in diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Antimicrobial Activity

- Some benzenesulfonamide derivatives have demonstrated significant antimicrobial activity. This indicates their potential in developing novel antimicrobial agents for various bacterial and fungal infections (El-Gaby et al., 2018).

Corrosion Inhibitor Analysis

- Benzenesulfonamide derivatives have been used for analyzing corrosion inhibitors in water treatment. This application is crucial in ensuring compliance with regulations, particularly in the food industry (Kolliopoulos et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Biochemical Pathways

Result of Action

Eigenschaften

IUPAC Name |

N-(4-morpholin-4-ylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c19-22(20,16-4-2-1-3-5-16)17-14-6-8-15(9-7-14)18-10-12-21-13-11-18/h1-9,17H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORAWSPNPRDOLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2754637.png)

![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2754648.png)

![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)

![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)

![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)